molecular formula C17H16N2O2 B5780471 (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone

(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B5780471
M. Wt: 280.32 g/mol
InChI Key: XMTVBPSVWJJBHH-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone is an organic compound that features both a methoxyphenyl group and a phenyl-dihydroimidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic rings.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2-methoxyphenyl)(2-phenyl-1H-imidazol-1-yl)methanone: Similar structure but lacks the dihydro component.

    (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone: Similar structure but contains a pyrazole ring instead of an imidazole ring.

Uniqueness

(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to the presence of both the methoxyphenyl and phenyl-dihydroimidazolyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-methoxyphenyl)-(2-phenyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-21-15-10-6-5-9-14(15)17(20)19-12-11-18-16(19)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTVBPSVWJJBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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